molecular formula C19H22N6O3 B2505641 1-(3,5-dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2320823-90-1

1-(3,5-dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2505641
CAS No.: 2320823-90-1
M. Wt: 382.424
InChI Key: LHGZKKJGTIELMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a heterocyclic compound featuring a diazepane core (a seven-membered ring with two nitrogen atoms) linked to a 3,5-dimethoxybenzoyl group and a [1,2,4]triazolo[4,3-b]pyridazine moiety. This structure combines electron-rich aromatic systems with nitrogen-dense heterocycles, which are common in pharmacologically active molecules targeting receptors or enzymes. The 3,5-dimethoxybenzoyl group may enhance lipophilicity and metabolic stability, while the triazolopyridazine unit could contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-27-15-10-14(11-16(12-15)28-2)19(26)24-7-3-6-23(8-9-24)18-5-4-17-21-20-13-25(17)22-18/h4-5,10-13H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGZKKJGTIELMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Benzoyl Intermediate: Starting with 3,5-dimethoxybenzoic acid, the acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.

    Coupling Reactions: The benzoyl chloride intermediate is then reacted with the triazolopyridazine derivative under basic conditions to form the desired benzoyl-triazolopyridazine intermediate.

    Formation of the Diazepane Ring: The final step involves the formation of the diazepane ring through cyclization reactions involving appropriate diamine precursors.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol or further to a hydrocarbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohols or hydrocarbons.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound may influence specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other diazepane- and triazolopyridazine-containing derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
1-(3,5-Dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane 1,4-Diazepane 3,5-Dimethoxybenzoyl, triazolopyridazine C₂₃H₂₅N₇O₃ 463.5 (calculated) Not reported
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid Pyrazole-triazolopyridazine 3,5-Dimethylpyrazole, propenoic acid C₁₉H₁₆N₈O₃ 412.4 253–255
1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane 1,4-Diazepane Benzenesulfonyl, methyl-triazolopyridazine C₂₀H₂₆N₆O₃S 430.5 Not reported

Key Observations

Structural Variations: The target compound employs a 3,5-dimethoxybenzoyl group, which differs from the benzenesulfonyl group in the analog from . Sulfonyl groups typically increase solubility in polar solvents, while benzoyl groups may enhance membrane permeability.

Physicochemical Properties: The melting point of the pyrazole-triazolopyridazine derivative (253–255°C) suggests high crystallinity, likely due to hydrogen bonding via the propenoic acid group. In contrast, diazepane derivatives (e.g., ) lack such polar groups, resulting in lower melting points or amorphous forms. The molecular weight of the target compound (463.5 g/mol) exceeds typical drug-like thresholds (~500 g/mol), which may limit bioavailability compared to the smaller analog in (430.5 g/mol) .

Synthetic Relevance :

  • Diazepane-linked triazolopyridazines (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, while pyrazole derivatives () often involve cyclocondensation . The 3,5-dimethoxybenzoyl group in the target compound likely requires acylation under mild conditions to preserve the triazolopyridazine moiety.

Research Findings and Implications

  • Bioactivity Potential: Triazolopyridazine derivatives are known for kinase inhibition and antimicrobial activity. The diazepane core in the target compound may confer unique binding modes compared to rigid pyrazole analogs .
  • Thermal Stability : The high melting point of the pyrazole-triazolopyridazine derivative () suggests stability under physiological conditions, whereas diazepane derivatives may require formulation adjustments for long-term storage .

Biological Activity

1-(3,5-Dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which integrates a diazepane ring with a triazolo-pyridazine moiety and a dimethoxybenzoyl group. The molecular formula is C18H20N6O3C_{18}H_{20}N_6O_3, and it has a molecular weight of approximately 362.4 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₃
Molecular Weight362.4 g/mol
CAS Number2097868-62-5

Cytotoxicity and Anticancer Potential

Research has shown that compounds similar in structure to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating triazolo-pyridazine derivatives found that certain compounds demonstrated moderate to high cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

The most promising results were observed with compound 12e , which exhibited an IC50 value comparable to that of established anticancer agents like Foretinib .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases associated with tumor growth and proliferation. In particular, the inhibition of c-Met kinase has been highlighted as a critical pathway for the anticancer activity of related triazolo-pyridazine derivatives.

Study on Triazolo-Pyridazine Derivatives

A comprehensive study synthesized several triazolo-pyridazine derivatives and evaluated their biological activities. The findings indicated that these compounds could induce apoptosis in cancer cells while also causing cell cycle arrest in the G0/G1 phase .

Key Findings:

  • Cytotoxic Effects : Most compounds showed moderate cytotoxicity.
  • Induction of Apoptosis : Notable induction of late apoptosis in A549 cells.
  • Cell Cycle Arrest : Compounds caused significant arrest in the G0/G1 phase.

Additional Pharmacological Activities

Beyond anticancer properties, preliminary investigations into the compound's effects on other biological systems have suggested potential neuroprotective and anti-inflammatory activities. However, further detailed studies are necessary to confirm these effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.